N-ethyl-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide
Description
The compound “N-ethyl-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide” belongs to a class of chemicals that have garnered interest for their potential applications in various fields. While specific studies on this compound are scarce, related research on similar compounds provides insights into the methodology and significance of synthesizing such molecules.
Synthesis Analysis
The synthesis of compounds related to “N-ethyl-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide” often involves multiple steps, including acylation, cyclization, and substitution reactions. For instance, Shukla et al. (2012) explored the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, showcasing the intricacies involved in the synthesis process and the potential for generating compounds with improved solubility and potency (Shukla et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their function and potential applications. For example, the crystal structure analysis performed by Qi et al. (2011) on a novel ethyl 5-(4-(2-phenylacetamido)phenyl)-1H-pyrazole-3-carboxylate revealed insights into the compound's configuration and interactions (Qi et al., 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are influenced by their structural elements. Research by Mohammadi-Farani et al. (2014) on N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives highlighted the synthesis and in-vitro cytotoxicity evaluation, indicating the potential anticancer activity of these compounds (Mohammadi-Farani et al., 2014).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, play a significant role in the compound's application and efficacy. The work by Wang et al. (2014) on the synthesis and crystal structure of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide exemplifies the type of analysis conducted to understand these aspects (Wang et al., 2014).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity under different conditions, is crucial for the application of these compounds. Studies such as the one by Duran and Demirayak (2012) on the synthesis and anticancer activities of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-(thiazole-2-yl)acetamide derivatives provide valuable insights into the chemical properties and potential therapeutic applications of these compounds (Duran & Demirayak, 2012).
properties
IUPAC Name |
N-ethyl-2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c1-2-22(13-8-4-3-5-9-13)16(24)12-25-17-19-20-21-23(17)15-11-7-6-10-14(15)18/h3-11H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKQRHKNCJMETO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CSC2=NN=NN2C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.